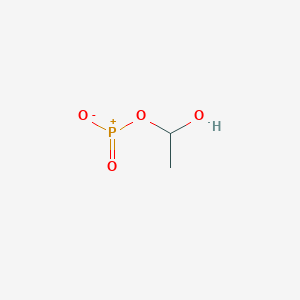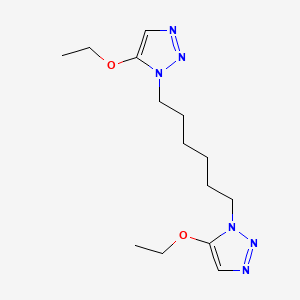
1,1'-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is a synthetic organic compound characterized by its unique structure, which includes two 1,2,3-triazole rings connected by a hexane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) typically involves a multi-step process. One common method includes the reaction of 1,6-dibromohexane with sodium azide to form 1,6-diazidohexane. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to yield the desired product. The reaction conditions often involve the use of a solvent such as acetonitrile and a copper(I) catalyst at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole derivatives with different alkyl or aryl groups.
科学的研究の応用
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) involves its interaction with specific molecular targets and pathways. The triazole rings can bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- 1,1’-(Hexane-1,6-diyl)bis(3-methyl-1H-imidazol-3-ium)
- 1,1’-(Hexane-1,6-diyl)bis(5-oxopyrrolidine-3-carboxylic acid)
Uniqueness
1,1’-(Hexane-1,6-diyl)bis(5-ethoxy-1H-1,2,3-triazole) is unique due to its specific structural features, such as the presence of ethoxy groups and the hexane linker. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
90145-42-9 |
|---|---|
分子式 |
C14H24N6O2 |
分子量 |
308.38 g/mol |
IUPAC名 |
5-ethoxy-1-[6-(5-ethoxytriazol-1-yl)hexyl]triazole |
InChI |
InChI=1S/C14H24N6O2/c1-3-21-13-11-15-17-19(13)9-7-5-6-8-10-20-14(22-4-2)12-16-18-20/h11-12H,3-10H2,1-2H3 |
InChIキー |
MYBPVRNUVRBTKH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CN=NN1CCCCCCN2C(=CN=N2)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


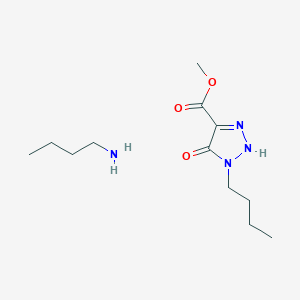


![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
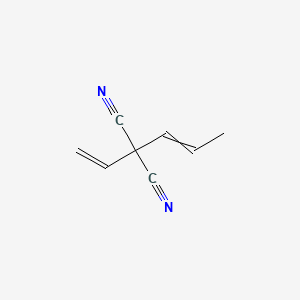
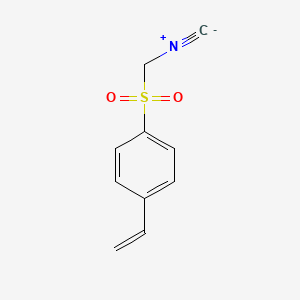
![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)
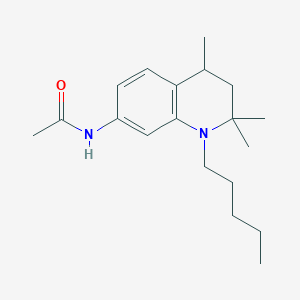
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diethylphosphane)](/img/structure/B14359176.png)
![2-[(4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B14359180.png)
